2-(3-Chlorophenyl)acetamide

Description

BenchChem offers high-quality 2-(3-Chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSIKJFOVXUNMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415943 |

Source

|

| Record name | 2-(3-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58357-84-9 |

Source

|

| Record name | 2-(3-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Chlorophenyl)acetamide: Structure, Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-(3-Chlorophenyl)acetamide (CAS No. 58357-84-9), a key chemical intermediate and a subject of interest in medicinal chemistry. This document delves into its core chemical properties, molecular structure, established synthetic routes, and potential applications. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights, emphasizing the rationale behind experimental procedures and ensuring scientific integrity through verifiable, authoritative references.

Molecular Structure and Identification

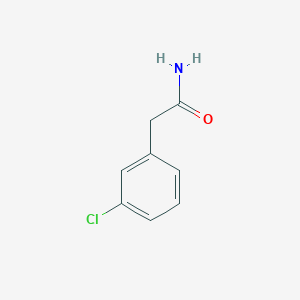

2-(3-Chlorophenyl)acetamide is an organic compound belonging to the class of substituted acetamides. Its structure features an acetamide group linked to a phenyl ring via a methylene bridge, with a chlorine atom substituted at the meta-position (position 3) of the phenyl ring. This specific arrangement of functional groups dictates its chemical behavior and reactivity.

Caption: Chemical structure of 2-(3-Chlorophenyl)acetamide.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 58357-84-9 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| IUPAC Name | 2-(3-chlorophenyl)acetamide | [2] |

| InChI | 1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | [1] |

| InChIKey | FBSIKJFOVXUNMI-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC(=C1)Cl)CC(=O)N | |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-(3-Chlorophenyl)acetamide are fundamental to its handling, reactivity, and application in further chemical synthesis.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 169.61 g/mol | [1][2] |

| Physical Form | White crystalline solid | [1][2] |

| Melting Point | Approx. 98-100 °C | [2] |

| Solubility | Limited solubility in water; more soluble in organic solvents like ethanol and acetone.[3] |

| Storage | Store at room temperature.[1] | |

Solubility Profile: A Balance of Forces

The solubility of 2-(3-Chlorophenyl)acetamide is a classic example of competing molecular characteristics. The acetamide group (-CONH₂) is polar and capable of hydrogen bonding, which promotes solubility in polar solvents like water. However, the presence of the bulky and nonpolar chlorophenyl group imparts significant hydrophobic character, which dominates and leads to limited aqueous solubility.[3] Consequently, the compound shows much greater solubility in moderately polar to nonpolar organic solvents, where van der Waals interactions with the chlorophenyl ring are more favorable.[3]

Spectroscopic Signature

While specific spectral data for this compound is not detailed in the provided search results, its structure allows for the prediction of key spectroscopic features:

-

¹H NMR: Expected signals would include aromatic protons in the 7.0-7.5 ppm range, a singlet for the methylene (-CH₂) protons around 3.6 ppm, and a broad singlet for the amide (-NH₂) protons which can vary in chemical shift depending on solvent and concentration.

-

¹³C NMR: Aromatic carbons would appear between 120-140 ppm, with the carbon bearing the chlorine atom shifted downfield. The methylene carbon would be expected around 40-45 ppm, and the carbonyl carbon would be significantly downfield, typically >170 ppm.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amide (two bands, ~3350 and 3180 cm⁻¹), a strong C=O stretch for the amide carbonyl (~1650 cm⁻¹), and C-Cl stretching in the fingerprint region (~1090 cm⁻¹).[4]

-

Mass Spectrometry: The molecular ion peak [M+] would be observed at m/z 169, with a characteristic [M+2] peak at m/z 171 of approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

The synthesis of 2-(3-Chlorophenyl)acetamide is most commonly achieved from 3-chloroaniline via chloroacetylation. This method provides a reliable and high-purity route to the target compound.

Synthetic Pathway Rationale

The reaction involves the nucleophilic attack of the amino group of 3-chloroaniline on the electrophilic carbonyl carbon of an acetylating agent, typically chloroacetyl chloride.[2][4] The use of chloroacetyl chloride provides the necessary two-carbon acetamide backbone. A base is often included to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The final product precipitates from the aqueous reaction mixture and can be purified by recrystallization.

Caption: Workflow for the synthesis and purification of 2-(3-Chlorophenyl)acetamide.

Detailed Experimental Protocol: Synthesis of 2-(3-Chlorophenyl)acetamide

This protocol is a representative method based on standard organic chemistry principles for amide synthesis.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroaniline (0.02 mol) in an appropriate solvent such as benzene or tetrahydrofuran.[5][6]

-

Reaction Setup: Place the flask in an ice-water bath to maintain a low temperature. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Acylating Agent: While stirring vigorously, slowly add chloroacetyl chloride (0.02 mol) dropwise to the solution.[2] The slow addition prevents a rapid temperature increase and minimizes side reactions. A weak base, such as a few drops of triethylamine, can be added to scavenge the HCl formed.[5]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir overnight at room temperature to ensure completion.[2] The progress can be monitored using Thin Layer Chromatography (TLC).

-

Product Precipitation: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.[2][4] The sudden change in polarity causes the organic product to precipitate out of the aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water to remove any remaining water-soluble impurities.[4] For high purity, recrystallize the crude product from a suitable solvent, such as 95% ethanol.[2][4] This process involves dissolving the solid in a minimum amount of hot ethanol and allowing it to cool slowly, whereupon pure crystals will form.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. The final product should be a white crystalline solid.

Chemical Reactivity

The structure of 2-(3-Chlorophenyl)acetamide allows for several types of chemical reactions:

-

Nucleophilic Substitution: The chlorine atom on the phenyl ring can be displaced by strong nucleophiles under specific conditions, although this is generally difficult on an aromatic ring.

-

Amide Hydrolysis: The acetamide group can be hydrolyzed back to 3-chlorophenylacetic acid and ammonia under acidic or basic conditions with heating.[2]

-

Reduction: The amide functional group can be reduced to an amine, yielding 2-(3-chlorophenyl)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Biological and Pharmacological Context

Substituted acetamides are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities.

-

Pharmacological Potential: Research indicates that 2-(3-Chlorophenyl)acetamide and related structures may possess notable biological activities, including potential analgesic and anti-inflammatory properties.[2] The specific structural features, particularly the chlorinated phenyl group, can enhance binding affinity to biological targets like enzymes or receptors involved in pain and inflammation pathways.[2][3]

-

Antimicrobial Applications: Many N-substituted chloroacetamide derivatives have been synthesized and screened for antimicrobial activity, showing effectiveness against various bacteria and fungi.[4] This suggests that the broader class of chloro-phenyl-acetamides are promising scaffolds for the development of new anti-infective agents.

-

Synthetic Intermediate: Beyond its own potential bioactivity, 2-(3-Chlorophenyl)acetamide serves as a valuable building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[3]

Safety and Handling

As with any chemical reagent, proper handling and storage of 2-(3-Chlorophenyl)acetamide are essential for laboratory safety.

Table 3: GHS Hazard Information

| Category | Code | Statement | Source |

|---|---|---|---|

| Pictogram | GHS07 | [1] | |

| Signal Word | Warning | [1] | |

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H317 | May cause an allergic skin reaction. | [1] |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |[1][7] |

Handling and Storage Guidelines

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.[7]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]

References

-

2564-05-8| Chemical Name : 2-Chloro-n-(3-chlorophenyl)acetamide | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved January 6, 2026, from [Link]

-

2-chloro-N-(3-chlorophenyl)acetamide | C8H7Cl2NO | CID 137639. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Acetanilide - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 6, 2026, from [Link]

-

CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti. Retrieved January 6, 2026, from [Link]

-

N-(3-chlorophenyl)acetamide. (n.d.). Stenutz. Retrieved January 6, 2026, from [Link]

-

N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Scholars Research Library. Retrieved January 6, 2026, from [Link]

Sources

- 1. 2-(3-Chlorophenyl)acetamide | 58357-84-9 [sigmaaldrich.com]

- 2. Buy 2-(3-Chlorophenyl)acetamide | 58357-84-9 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ijpsr.info [ijpsr.info]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. media.neliti.com [media.neliti.com]

- 7. aksci.com [aksci.com]

The Multifaceted Biological Activities of 2-(3-Chlorophenyl)acetamide Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by 2-(3-Chlorophenyl)acetamide derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, experimental evaluation, and structure-activity relationships (SAR) of these compounds across key therapeutic areas including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory applications.

Introduction

The 2-(3-Chlorophenyl)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in interacting with various biological targets. The presence of the chlorophenyl group and the acetamide linker provides a unique combination of lipophilicity, hydrogen bonding capability, and synthetic accessibility, making it an attractive starting point for the development of novel therapeutic agents. This guide will explore the scientific evidence supporting the biological potential of these derivatives, offering insights into their mechanisms of action and the structural modifications that influence their efficacy.

General Synthesis of 2-(3-Chlorophenyl)acetamide Derivatives

The synthesis of 2-(3-Chlorophenyl)acetamide derivatives is typically achieved through a straightforward and robust synthetic pathway. The most common approach involves the acylation of a primary or secondary amine with a reactive derivative of 2-(3-chlorophenyl)acetic acid, such as an acyl chloride or by using coupling agents. A general synthetic scheme is outlined below.[1][2]

A common method involves the reaction of 3-chloroaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with various amines to produce the final N-substituted 2-(3-Chlorophenyl)acetamide derivatives.[3]

Caption: Experimental workflow of the Maximal Electroshock (MES) test.

The scPTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for absence and myoclonic seizures. [4][5] Step-by-Step Methodology:

-

Animal Preparation: Male mice (e.g., CF-1) are typically used. [5]2. Compound Administration: The test compound is administered at various doses, alongside vehicle and positive control groups.

-

Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into the neck. [5]4. Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. [5][6]5. Endpoint: The absence of clonic seizures is considered a protective effect.

Structure-Activity Relationship (SAR)

SAR studies have revealed that the anticonvulsant activity of these derivatives is highly dependent on the nature of the substituents on the acetamide nitrogen and the phenyl ring. For instance, the introduction of a 3-(trifluoromethyl) group on the anilide moiety has been shown to enhance anticonvulsant activity in the MES test, whereas many 3-chloroanilide analogs were found to be inactive. [3]The nature of the heterocyclic ring attached to the acetamide nitrogen also plays a crucial role. [7] Table 1: Anticonvulsant Activity of Selected 2-(3-Chlorophenyl)acetamide Derivatives

| Compound ID | R Group on Acetamide | Anticonvulsant Test | ED50 (mg/kg) | Reference |

| 12 | 4-methylpiperazin-1-yl | MES | 100 (at 0.5h) | [3] |

| 13 | morpholino | MES | 100 (at 0.5h), 300 (at 4h) | [3] |

Antimicrobial Activity

Several 2-(3-Chlorophenyl)acetamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, highlighting their potential as novel antimicrobial agents.

Experimental Evaluation

The antimicrobial efficacy of these compounds is commonly evaluated using the Kirby-Bauer disk diffusion method. [8][9]

This method assesses the susceptibility of microorganisms to the test compounds. [10] Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity) is prepared. [11]2. Inoculation of Agar Plate: A Mueller-Hinton agar plate is uniformly swabbed with the microbial suspension. [11]3. Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface. [12]4. Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 12-16 hours for bacteria). [12]5. Measurement of Inhibition Zone: The diameter of the clear zone of no growth around each disk is measured in millimeters. [8]

Caption: Workflow for the Disk Diffusion Assay.

Structure-Activity Relationship (SAR)

The antimicrobial activity of 2-(3-Chlorophenyl)acetamide derivatives is influenced by the substituents on the acetamide nitrogen. Studies have shown that the incorporation of certain heterocyclic amines can enhance antibacterial potential. [13]Additionally, the presence of electron-withdrawing groups on the phenyl ring can be favorable for activity. [14] Table 2: Antibacterial Activity of Selected 2-(3-Chlorophenyl)acetamide Derivatives

| Compound ID | R Group on Acetamide | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 5a | Butylamino | S. aureus | 18.5 | [12] |

| 5b | Octylamino | S. aureus | 22.0 | [12] |

| 5c | Piperidin-1-yl | S. aureus | 23.5 | [12] |

| 5d | 3-Fluoroanilino | S. aureus | 20.0 | [12] |

Anticancer Activity

The 2-(3-Chlorophenyl)acetamide scaffold has also been explored for its potential in cancer therapy. Certain derivatives have exhibited significant cytotoxicity against various cancer cell lines.

Mechanism of Action Insights

Some acetamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. [13]This can occur through the activation of caspase enzymes, which are key mediators of the apoptotic pathway. [13]

Experimental Evaluation

The in vitro anticancer activity of these compounds is frequently assessed using the MTT assay. [15][16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [17][18] Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight. [15]2. Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours). [16]3. MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. [15]During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. 4. Solubilization of Formazan: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). 5. Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). [15]The intensity of the color is proportional to the number of viable cells.

Caption: Workflow of the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR)

The anticancer activity of 2-(3-Chlorophenyl)acetamide derivatives is sensitive to the substitution pattern on the phenyl ring and the nature of the group attached to the acetamide nitrogen. For example, compounds with a chloro-substituent on the phenyl ring have been shown to be effective at activating caspases 3 and 9 in breast cancer cell lines. [13]The presence of specific heterocyclic moieties can also significantly influence the antiproliferative activity. [19] Table 3: Anticancer Activity of a Selected 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivative

| Compound ID | Phenyl Ring Substitution | Cell Line | Activity | Reference |

| 4b | 3-Chloro | MCF-7 | Best caspase activation | [13] |

| 4c | 4-Chloro | MCF-7 | Best caspase activation | [13] |

Anti-inflammatory Activity

Derivatives of 2-(3-Chlorophenyl)acetamide have also been investigated for their anti-inflammatory properties.

Experimental Evaluation

A standard preclinical model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents. [20][21]

This model evaluates the ability of a compound to reduce acute inflammation. [22][23] Step-by-Step Methodology:

-

Animal Preparation: Wistar rats or mice are used. [22]2. Compound Administration: The test compound is administered orally or intraperitoneally prior to the induction of inflammation.

-

Induction of Edema: A subplantar injection of carrageenan (e.g., 1% in saline) is made into the right hind paw of the animal. [22][24]4. Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. [21]5. Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of these derivatives can be modulated by substitutions on the core structure. For example, the incorporation of certain heterocyclic systems, such as thiazole, can lead to compounds with significant cyclooxygenase (COX) inhibitory activity, which is a key mechanism for many anti-inflammatory drugs. [25][26]

Conclusion

The 2-(3-Chlorophenyl)acetamide scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The derivatives of this core structure have demonstrated a broad spectrum of biological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory effects. The continued exploration of the structure-activity relationships of these compounds, guided by the robust experimental protocols detailed in this guide, will undoubtedly pave the way for the development of novel and effective drugs for a variety of diseases.

References

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Disk diffusion test. Wikipedia. [Link]

-

2.2. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

-

Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]

-

Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

-

Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

-

Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]

-

Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

-

Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]

-

Structural Properties and Anti-Inflammatory Activity of Acetamide Thiazole Derivatives: Density Functional Theory and Schrödinger Suites. ResearchGate. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]

-

Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. longdom.org. [Link]

-

Structure-antibacterial activity relationship of synthesized compounds. ResearchGate. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. ResearchGate. [Link]

-

Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. University of Bristol Research Portal. [Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed. [Link]

-

(PDF) Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. ResearchGate. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. asm.org [asm.org]

- 12. irejournals.com [irejournals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. inotiv.com [inotiv.com]

- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

Unraveling the Enigmatic Mechanism of Action of 2-(3-Chlorophenyl)acetamide: A Technical Guide for Researchers

Foreword: Charting the Unexplored Territory of a Bioactive Scaffold

In the vast landscape of chemical entities with therapeutic potential, the N-phenylacetamide core stands out as a versatile scaffold, giving rise to a multitude of compounds with diverse pharmacological activities.[1] Within this family, 2-(3-Chlorophenyl)acetamide emerges as a molecule of interest, yet its precise mechanism of action remains largely unelucidated in publicly available scientific literature. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded exploration of the potential mechanisms of action of 2-(3-Chlorophenyl)acetamide. By synthesizing data from structurally related compounds and analogous molecular frameworks, we aim to construct a logical and scientifically rigorous hypothesis of its biological function, thereby paving the way for future targeted research.

Our approach is rooted in the principles of medicinal chemistry and pharmacology, where structure-activity relationships (SAR) provide critical insights. While direct mechanistic studies on 2-(3-Chlorophenyl)acetamide are scarce, the broader class of chloroacetamides and N-arylacetamides has been the subject of numerous investigations, revealing a spectrum of biological targets and cellular effects. This guide will dissect these findings to build a composite picture of how 2-(3-Chlorophenyl)acetamide might exert its influence at the molecular and cellular levels.

I. The Molecular Profile of 2-(3-Chlorophenyl)acetamide: A Structural Overview

2-(3-Chlorophenyl)acetamide is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the meta-position, linked to an acetamide functional group.[2] The presence of the halogen atom and the amide linkage are key determinants of its physicochemical properties and, consequently, its potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | [2] |

| Molecular Weight | 169.61 g/mol | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 98-100 °C | [4] |

The chloro-substituted phenyl ring can engage in various non-covalent interactions, including hydrophobic and halogen bonding, which can influence its binding affinity to biological macromolecules. The acetamide group, with its hydrogen bond donor and acceptor capabilities, is also a critical pharmacophoric feature.

II. Postulated Mechanisms of Action: An Evidence-Based Synthesis

The true scientific value of this guide lies in its synthesis of disparate yet related data points to formulate a coherent hypothesis. The following sections explore potential mechanisms of action for 2-(3-Chlorophenyl)acetamide, drawing parallels from the established activities of its structural analogs.

A. Antimicrobial Activity: A Common Trait of Chloroacetamides

A significant body of research points to the antimicrobial properties of 2-chloro-N-aryl acetamide derivatives.[1][4] These compounds have demonstrated efficacy against a range of both gram-positive and gram-negative bacteria, as well as fungi.[4]

Hypothesized Mechanism: The electrophilic nature of the α-carbon in the chloroacetamide moiety makes it susceptible to nucleophilic attack by amino acid residues (such as cysteine or histidine) within the active sites of essential microbial enzymes. This covalent modification can lead to irreversible enzyme inhibition, disrupting critical metabolic pathways and ultimately causing cell death.

Experimental Workflow for Assessing Antimicrobial Activity

Caption: Workflow for evaluating the antimicrobial potential of 2-(3-Chlorophenyl)acetamide.

B. Neuromodulatory Effects: Targeting Receptors and Ion Channels

Derivatives of N-phenylacetamide have been investigated for their effects on the central nervous system, with some exhibiting anticonvulsant properties.[5]

Hypothesized Mechanisms:

-

GABA Receptor Modulation: Structurally related compounds have been studied for their interaction with the GABA receptor, a key inhibitory neurotransmitter receptor in the brain.[5] 2-(3-Chlorophenyl)acetamide could potentially act as a positive allosteric modulator, enhancing GABAergic inhibition and thereby reducing neuronal excitability.

-

Ion Channel Blockade: Another plausible mechanism is the inhibition of voltage-dependent sodium (Na+) channels or antagonism of N-methyl-D-aspartate (NMDA) receptors.[5] Blockade of these channels and receptors would also lead to a decrease in neuronal firing and excitability.

Signaling Pathway for Postulated Neuromodulatory Action

Caption: Potential neuromodulatory pathways of 2-(3-Chlorophenyl)acetamide.

C. Anti-inflammatory and Anticancer Potential: Targeting Key Signaling Pathways

The acetamide scaffold is present in a number of anti-inflammatory and anticancer agents.[6][7][8] This suggests that 2-(3-Chlorophenyl)acetamide could also modulate pathways involved in inflammation and cell proliferation.

Hypothesized Mechanisms:

-

Inhibition of Inflammatory Mediators: Some acetamide derivatives have been shown to downregulate pro-inflammatory cytokines like Thymic Stromal Lymphopoietin (TSLP) by blocking pathways such as caspase-1 and NF-κB.[9] 2-(3-Chlorophenyl)acetamide may exert anti-inflammatory effects through similar mechanisms.

-

Enzyme Inhibition:

-

Cyclooxygenase (COX) Inhibition: The acetamide functional group is amenable to the design of prodrugs for COX-II inhibitors.[6] It is plausible that 2-(3-Chlorophenyl)acetamide or its metabolites could inhibit COX enzymes, thereby reducing prostaglandin synthesis and inflammation.

-

Kinase Inhibition: A derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, has been identified as a selective Aurora Kinase B inhibitor, a key regulator of cell division.[8] This highlights the potential for acetamide-containing compounds to target kinases involved in cancer progression.

-

-

Induction of Apoptosis: A more complex derivative containing the N-(3-chlorophenyl)acetamide moiety has been shown to bind to the anti-apoptotic protein BCL-2, disrupting its function and leading to programmed cell death.[10] While a significant structural leap, this provides a proof-of-concept for this scaffold's involvement in apoptosis regulation.

Experimental Protocol for Investigating Anti-inflammatory Effects

-

Cell Culture: Culture a relevant cell line, such as human mast cells (HMC-1) or macrophages (RAW 264.7), in appropriate media.

-

Stimulation: Induce an inflammatory response using a suitable stimulus (e.g., lipopolysaccharide [LPS] for macrophages, phorbol myristate acetate and calcium ionophore for mast cells).

-

Treatment: Treat the stimulated cells with varying concentrations of 2-(3-Chlorophenyl)acetamide.

-

Cytokine Measurement: After a suitable incubation period, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, TSLP) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., IκBα, p65).

III. Future Directions and Concluding Remarks

The mechanism of action of 2-(3-Chlorophenyl)acetamide remains an open field for investigation. The hypotheses presented in this guide, grounded in the established biological activities of structurally related compounds, offer a strategic starting point for future research.

Key areas for future investigation include:

-

Broad-spectrum biological screening: A comprehensive screening of 2-(3-Chlorophenyl)acetamide against a wide range of biological targets (receptors, enzymes, ion channels) is warranted to identify its primary mode of action.

-

In vivo studies: Evaluation of the compound in animal models of disease (e.g., infection, epilepsy, inflammation, cancer) will be crucial to validate any in vitro findings and assess its therapeutic potential.

-

SAR studies: Systematic modification of the 2-(3-Chlorophenyl)acetamide structure and evaluation of the resulting analogs will help to delineate the key pharmacophoric features and optimize activity.

IV. References

-

EvitaChem. N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (EVT-2845115). Available from: .

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. 2012-01-02. Available from: .

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: .

-

Smolecule. Buy 2-(3-Chlorophenyl)acetamide | 58357-84-9. Available from: .

-

PMC. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available from: .

-

Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. 2024-06-03. Available from: _.

-

PMC - PubMed Central. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][10]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. 2022-11-22. Available from: .

-

PMC - PubMed Central. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Available from: .

-

Sigma-Aldrich. 2-(3-Chlorophenyl)acetamide | 58357-84-9. Available from: .

-

PMC. Novel Triaryl Sulfonamide Derivatives as Selective Cannabinoid Receptor 2 Inverse Agonist and Osteoclast Inhibitor: Discovery, Optimization and Biological Evaluation. Available from: .

-

PubMed. A novel compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide downregulates TSLP through blocking of caspase-1/NF-κB pathways. Available from: .

-

Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: .

-

ResearchGate. (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. 2019-05-06. Available from: .

-

ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega. Available from: .

-

PubChem. 2-chloro-N-(3-chlorophenyl)acetamide | C8H7Cl2NO | CID 137639. Available from: .

-

Wikipedia. Xylachlor. Available from: .

-

Pharmaffiliates. 2564-05-8| Chemical Name : 2-Chloro-n-(3-chlorophenyl)acetamide. Available from: .

-

NIH. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Available from: .

-

Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available from: .

-

PubMed. Discovery of allosteric potentiators for the metabotropic glutamate 2 receptor: synthesis and subtype selectivity of N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2- trifluoroethylsulfonyl)pyrid-3-ylmethylamine. Available from: .

-

PubMed. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available from: .

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: .

-

PMC - PubMed Central. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. Available from: .

Sources

- 1. irejournals.com [irejournals.com]

- 2. Buy 2-(3-Chlorophenyl)acetamide | 58357-84-9 [smolecule.com]

- 3. 2-(3-Chlorophenyl)acetamide | 58357-84-9 [sigmaaldrich.com]

- 4. ijpsr.info [ijpsr.info]

- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 6. archivepp.com [archivepp.com]

- 7. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide downregulates TSLP through blocking of caspase-1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (EVT-2845115) | 1261000-31-0 [evitachem.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(3-Chlorophenyl)acetamide

Foreword: Charting a Course for Novel Compound Characterization

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic application is both systematic and exploratory. This guide addresses the critical first step in this journey for the compound 2-(3-Chlorophenyl)acetamide . While direct in vitro studies on this specific molecule are not extensively documented in publicly available literature, its chemical structure—a phenylacetamide derivative—places it within a class of compounds known for a diverse range of biological activities. Phenylacetamide and related N-aryl acetamide scaffolds have been identified in molecules with anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3][4][5]

This document, therefore, serves as a comprehensive technical guide and a proposed investigational roadmap for the in vitro characterization of 2-(3-Chlorophenyl)acetamide. We will proceed with full editorial autonomy, structuring our investigation based on a logical, tiered approach that is both scientifically rigorous and resource-conscious. Our methodology is grounded in established protocols and the collective understanding of how to efficiently profile a novel compound of this class. We will move from broad, foundational assessments of cytotoxicity to more nuanced, target-oriented assays to elucidate potential mechanisms of action and therapeutic relevance.

Section 1: Foundational Viability and Cytotoxicity Assessment (Tier 1 Screening)

The initial and most crucial step in evaluating any new compound is to determine its effect on cell viability and to establish its cytotoxic profile.[6] This foundational data informs the concentration ranges for all subsequent mechanistic assays and provides an early indication of potential therapeutic windows. A compound with high, non-specific cytotoxicity against both cancerous and healthy cell lines may be less desirable for development, whereas selective cytotoxicity against cancer cells is a promising characteristic.[7][8] We will employ two complementary, widely used colorimetric assays to obtain a robust initial profile.

Experimental Workflow: A General Overview

The workflow for initial screening is designed to be systematic and efficient, moving from cell culture preparation to data analysis and interpretation.

Caption: General workflow for in vitro cytotoxicity testing.

Protocol: MTT Assay for Metabolic Viability

The MTT assay is a cornerstone of cytotoxicity testing, measuring the metabolic activity of cells as an indicator of their viability.[7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 normal kidney cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of 2-(3-Chlorophenyl)acetamide in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Protocol: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay complements the MTT test by measuring cytotoxicity through a different lens: the loss of plasma membrane integrity.[9] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[6] Its activity in the supernatant is proportional to the number of dead cells.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

-

Controls: Include three types of controls: (1) vehicle control for spontaneous LDH release, (2) untreated cells for background, and (3) cells treated with a lysis buffer for maximum LDH release.

-

Supernatant Collection: After the incubation period, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD⁺) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Data Presentation: Hypothetical Cytotoxicity Profile

Quantitative data from these assays are best summarized by the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[6]

| Cell Line | Cell Type | 2-(3-Chlorophenyl)acetamide IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.5 | 0.9 ± 0.2 |

| A549 | Lung Carcinoma | 25.1 ± 3.2 | 1.8 ± 0.4 |

| PC-3 | Prostate Cancer | 18.7 ± 2.1 | 1.5 ± 0.3 |

| HEK293 | Normal Embryonic Kidney | > 100 | 5.2 ± 0.8 |

Data are presented as mean ± standard deviation from three independent experiments.

A higher IC₅₀ value in normal cell lines compared to cancer cell lines suggests a degree of selectivity, a highly desirable trait for potential anticancer agents.[8]

Section 2: Secondary Screening for Anti-Inflammatory Potential (Tier 2)

Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases.[10] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting enzymes involved in the inflammatory cascade.[10] Given that some acetamide derivatives have shown anti-inflammatory activity, this is a logical therapeutic area to investigate.[5][11]

Rationale and Mechanistic Overview

A key event in inflammation is the denaturation of tissue proteins.[12] Therefore, a compound's ability to inhibit protein denaturation in vitro can be an initial indicator of anti-inflammatory activity. Furthermore, the cyclooxygenase (COX) enzymes, particularly COX-2, are central mediators of inflammation and are the primary targets of many NSAIDs.[10]

Caption: Overview of major apoptosis signaling pathways.

Protocol: Caspase-3 Activity Assay

Luminescence-based assays, such as Caspase-Glo® 3/7, provide a sensitive and straightforward method for measuring caspase activity. The assay reagent contains a proluminescent caspase-3/7 substrate, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in a 96-well white-walled plate and treat with 2-(3-Chlorophenyl)acetamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate reader.

-

Data Analysis: Express results as fold-change in caspase activity relative to the vehicle-treated control cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay provides a quantitative assessment of apoptosis and necrosis. [6]Annexin V-FITC binds to exposed phosphatidylserine on apoptotic cells (green fluorescence), while Propidium Iodide (PI) penetrates and stains the DNA of late apoptotic or necrotic cells with compromised membranes (red fluorescence).

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature. [6]4. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: Hypothetical Apoptosis Induction in MCF-7 Cells

| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Caspase-3 Activity (Fold Change vs. Control) |

| Vehicle Control | 4.1 ± 1.2% | 2.5 ± 0.8% | 1.0 |

| Compound (IC₅₀) | 28.6 ± 3.5% | 15.3 ± 2.9% | 4.5 ± 0.6 |

| Compound (2x IC₅₀) | 45.2 ± 4.8% | 25.8 ± 3.1% | 8.2 ± 1.1 |

Section 4: Exploratory Screening for Neuromodulatory Potential (Tier 3)

Many small molecules exert their effects by interacting with key players in the central nervous system (CNS), such as G-protein coupled receptors (GPCRs) and ion channels. [13][14]While a broad screening campaign is a significant undertaking, initial, targeted assays can provide valuable insights if the compound's structure suggests potential CNS activity or if such effects are of particular interest.

-

GPCRs: These are the largest family of cell surface receptors and are targets for approximately 40% of approved drugs. [14]In vitro assays can measure downstream effects of GPCR activation, such as changes in second messengers like cAMP or intracellular calcium. [15][16]A calcium mobilization assay using a fluorescent dye like Fura-2 or Fluo-4 is a common high-throughput method to screen for agonists or antagonists of GPCRs that signal through the Gαq pathway. [15]* Ion Channels: These transmembrane proteins are critical for neuronal signaling. [17]Patch-clamp electrophysiology is the gold standard for studying ion channel function, allowing for direct measurement of ionic currents across the cell membrane. [13][18]High-throughput automated patch-clamp systems can now screen compound libraries against a panel of key ion channels (e.g., NaV, CaV, KV) to identify modulators. [17] Given the complexity and specialized nature of these assays, a full protocol is beyond the scope of this initial guide. However, should the project goals require it, collaboration with a specialized contract research organization (CRO) for a panel screening against common CNS targets would be the recommended path forward.

Conclusion and Future Directions

This guide outlines a structured, multi-tiered approach for the initial in vitro characterization of 2-(3-Chlorophenyl)acetamide. By starting with broad cytotoxicity profiling and progressing to more specific assays for anti-inflammatory and anticancer activity, researchers can efficiently and systematically uncover the biological potential of this novel compound. The results from each tier will inform the next steps, creating a self-validating system for investigation. Positive "hits" in any of the proposed secondary screens would warrant further, more detailed mechanistic studies, such as target identification, enzyme kinetics, and eventually, progression to in vivo models. This roadmap provides the essential framework to begin unlocking the scientific story of 2-(3-Chlorophenyl)acetamide.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. (2025). BenchChem.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (2025). BenchChem.

- Recent progress in assays for GPCR drug discovery. Journal of Biological Chemistry.

- Ion Channel Assays. (2026). Reaction Biology.

- Ion Channel Assays.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Molecules.

- Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Current Opinion in Structural Biology.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.

- GPCR Signaling Assays.

- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.

- Ion Channel Assay Services.

- In Vitro Assays to Determine Cyclopenthiazide's Ion Channel Modulation: Application Notes and Protocols. (2025). BenchChem.

- Ion Channel Screening - Assay Guidance Manual. (2012). NCBI Bookshelf.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). Molecules.

- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).

- N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (EVT-2845115). EvitaChem.

- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). NCBI Bookshelf.

- A near-universal way to measure enzyme inhibition. (2018). ScienceDaily.

- A Comparative Analysis of the Biological Activity of 2-azido-N-(2-chlorophenyl)

- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2022). Journal of Medicinal Chemistry.

- How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. (2020).

- (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2025).

- Small Molecule Inhibitors Selection Guide. (2020). Biomol GmbH.

- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists.

- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). Future Medicinal Chemistry.

- Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. (2025).

- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences.

- Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). Archiv der Pharmazie.

- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2024). Pharmaceuticals.

- Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. (2020). Journal of Molecular Structure.

- Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. (2024).

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2022). MDPI.

- (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. (2019).

-

Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[10][19]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. (2022). Drug Design, Development and Therapy.

- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. (2023). ACS Omega.

- Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. (2023). Molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 10. journalajrb.com [journalajrb.com]

- 11. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. GPCR Signaling Assays [worldwide.promega.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Pharmacological Profile of 2-(3-Chlorophenyl)acetamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the pharmacological investigation of 2-(3-Chlorophenyl)acetamide, a synthetic compound with potential therapeutic applications. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related compounds to propose a scientifically-grounded and systematic approach to elucidating its complete pharmacological profile. This guide is structured to empower researchers with the rationale and detailed methodologies required to explore the potential anticonvulsant, antibacterial, and cytotoxic properties of 2-(3-Chlorophenyl)acetamide, alongside a foundational assessment of its absorption, distribution, metabolism, and excretion (ADME) characteristics. Our approach is rooted in the principles of modern drug discovery, emphasizing a logical progression from in vitro characterization to in vivo validation, thereby providing a robust pathway for the evaluation of this promising chemical entity.

Introduction and Rationale

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom on the phenyl ring, as seen in 2-(3-Chlorophenyl)acetamide, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often enhancing potency and influencing metabolic stability. Literature on closely related N-substituted and phenyl-ring-modified acetamides suggests a spectrum of potential biological activities, most notably anticonvulsant and antibacterial effects. This guide, therefore, puts forth a hypothesis-driven approach to systematically investigate these potential activities for 2-(3-Chlorophenyl)acetamide, providing the necessary experimental designs to validate these claims and build a comprehensive pharmacological profile.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its pharmacological evaluation.

Table 1: Physicochemical Properties of 2-(3-Chlorophenyl)acetamide

| Property | Value | Source |

| CAS Number | 58357-84-9 | Sigma-Aldrich |

| Molecular Formula | C₈H₈ClNO | PubChem[1] |

| Molecular Weight | 169.61 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | Room temperature | Sigma-Aldrich |

| InChI Key | FBSIKJFOVXUNMI-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis of 2-(3-Chlorophenyl)acetamide

The synthesis of 2-(3-Chlorophenyl)acetamide can be achieved through several established synthetic routes. A common and efficient method is the acetylation of 3-chloroaniline.[2]

Experimental Protocol: Synthesis via Acetylation of 3-Chloroaniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole equivalent of 3-chloroaniline in a suitable solvent such as glacial acetic acid.

-

Addition of Acetylating Agent: Slowly add 1.1 mole equivalents of acetic anhydride to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-Chlorophenyl)acetamide.

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Pharmacological Investigations

Based on the activities of structurally analogous compounds, the following pharmacological investigations are proposed to build a comprehensive profile for 2-(3-Chlorophenyl)acetamide.

Anticonvulsant Activity

Several N-phenylacetamide derivatives have demonstrated anticonvulsant properties.[3] Therefore, a systematic evaluation of 2-(3-Chlorophenyl)acetamide's potential as an antiepileptic agent is warranted.

Initial screening will be conducted using well-established rodent models of epilepsy to identify potential efficacy against different seizure types.[4][5]

Experimental Workflow: In Vivo Anticonvulsant Screening

Caption: Workflow for in vivo anticonvulsant activity screening.

Experimental Protocol: Maximal Electroshock (MES) Test [6]

-

Animal Preparation: Use adult male mice (20-25 g). Administer 2-(3-Chlorophenyl)acetamide at various doses intraperitoneally (i.p.) or orally (p.o.).

-

Electrode Placement: After a predetermined time (e.g., 30-60 minutes post-dosing), apply corneal electrodes moistened with saline.

-

Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test [7]

-

Animal Preparation: Use adult male mice (20-25 g). Administer 2-(3-Chlorophenyl)acetamide at various doses (i.p. or p.o.).

-

Induction: After a suitable absorption period, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).

-

Observation: Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Data Analysis: Record the number of animals protected from seizures at each dose and calculate the ED50.

Antibacterial Activity

Given that some N-phenylacetamide derivatives have shown antibacterial properties, it is prudent to evaluate 2-(3-Chlorophenyl)acetamide for such activity.[3][8]

Standard broth microdilution and disk diffusion assays will be employed to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[9][10]

Table 2: Panel of Bacterial Strains for Antibacterial Screening

| Gram Stain | Species | Rationale |

| Gram-positive | Staphylococcus aureus | Common cause of skin and soft tissue infections. |

| Streptococcus pneumoniae | A leading cause of pneumonia and meningitis. | |

| Gram-negative | Escherichia coli | A common cause of urinary tract and gastrointestinal infections. |

| Pseudomonas aeruginosa | An opportunistic pathogen known for its resistance. |

Experimental Protocol: Broth Microdilution for MIC Determination [11]

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of 2-(3-Chlorophenyl)acetamide in a suitable broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antibacterial Activity Assessment

Caption: Workflow for in vitro antibacterial activity assessment.

Cytotoxicity and Safety Profile

A preliminary assessment of cytotoxicity is crucial to determine the therapeutic window of 2-(3-Chlorophenyl)acetamide.[12][13]

In Vitro Cytotoxicity Assays

The effect of the compound on the viability of mammalian cell lines will be evaluated using standard colorimetric assays.[14]

Experimental Protocol: MTT Assay for Cytotoxicity [14]

-

Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line like HeLa) into a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-(3-Chlorophenyl)acetamide and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).

Preliminary ADME-Tox Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties is essential in drug discovery.[15][16][17]

Table 3: Recommended In Vitro ADME-Tox Assays

| ADME-Tox Parameter | In Vitro Assay | Rationale |

| Absorption | Caco-2 Permeability Assay | Predicts intestinal absorption.[16] |

| Metabolism | Liver Microsomal Stability Assay | Assesses metabolic stability and potential for drug-drug interactions.[18] |

| Toxicity | hERG Channel Assay | Evaluates the risk of cardiotoxicity.[19] |

| Toxicity | Ames Test | Screens for mutagenic potential. |

Experimental Workflow: Early ADME-Tox Profiling

Sources

- 1. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-(3-Chlorophenyl)acetamide (EVT-337594) | 58357-84-9 [evitachem.com]

- 3. irejournals.com [irejournals.com]

- 4. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 7. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. bmglabtech.com [bmglabtech.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In vitro screening for evaluation of drugs ADMET properties | PPTX [slideshare.net]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 18. labs.iqvia.com [labs.iqvia.com]

- 19. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Applications of 2-(3-Chlorophenyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylacetamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This technical guide provides an in-depth exploration of 2-(3-chlorophenyl)acetamide, a specific derivative with significant, albeit largely untapped, therapeutic potential. While direct clinical data on this molecule is nascent, a comprehensive analysis of structurally related compounds and underlying biochemical principles indicates promising avenues for its development as an anticonvulsant, anticancer, neuroprotective, and anti-inflammatory agent. This document synthesizes preclinical evidence, outlines detailed experimental protocols for validation, and proposes mechanistic pathways to guide future research and development efforts in harnessing the therapeutic utility of 2-(3-chlorophenyl)acetamide and its analogs.

Introduction and Molecular Overview

2-(3-Chlorophenyl)acetamide (C₈H₈ClNO) is an organic compound featuring a central acetamide functional group linked to a phenyl ring substituted with a chlorine atom at the meta position.[1] This substitution is critical, as the halogen's electronegativity and steric bulk can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its binding affinity to biological targets.